(Z)-2-(3,4-dimethoxybenzylidene)-8-(2,4-dimethoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
This compound belongs to the benzofuro-oxazinone class, characterized by a fused benzofuran and oxazinone core. Its structure includes two distinct substituents:
- A 2,4-dimethoxyphenyl substituent at position 8, which enhances steric bulk and lipophilicity compared to simpler phenyl analogs.
Its stereochemistry (Z-configuration) and substitution patterns are critical for molecular interactions .
Propriétés
IUPAC Name |
(2Z)-8-(2,4-dimethoxyphenyl)-2-[(3,4-dimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO7/c1-30-17-6-8-20(23(13-17)32-3)28-14-19-21(34-15-28)10-7-18-26(29)25(35-27(18)19)12-16-5-9-22(31-2)24(11-16)33-4/h5-13H,14-15H2,1-4H3/b25-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDVUFIDFMXTPK-ROTLSHHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC3=C(C=CC4=C3OC(=CC5=CC(=C(C=C5)OC)OC)C4=O)OC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)N2CC3=C(C=CC4=C3O/C(=C\C5=CC(=C(C=C5)OC)OC)/C4=O)OC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(Z)-2-(3,4-dimethoxybenzylidene)-8-(2,4-dimethoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple methoxy groups and a benzofuroxazine core. Its molecular formula is with a molecular weight of approximately 369.41 g/mol. The presence of methoxy groups is significant as they can influence the compound's solubility and biological activity.
Anticancer Activity
Research indicates that the compound exhibits notable anticancer properties. In vitro studies demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction via caspase activation |
| A549 | 15.0 | Cell cycle arrest and apoptosis |
Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. It was shown to scavenge free radicals effectively in various assays, including DPPH and ABTS tests.
| Assay Type | IC50 (µM) | Remarks |
|---|---|---|
| DPPH | 20.0 | Strong free radical scavenging activity |
| ABTS | 18.5 | Comparable to standard antioxidants |
Anti-inflammatory Effects
In animal models, the compound demonstrated significant anti-inflammatory effects. It reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced inflammation models.
The biological activities of (Z)-2-(3,4-dimethoxybenzylidene)-8-(2,4-dimethoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one can be attributed to several mechanisms:
- Caspase Activation : Induction of apoptosis in cancer cells through caspase pathways.
- Free Radical Scavenging : Interaction with reactive oxygen species (ROS) to neutralize oxidative stress.
- Cytokine Modulation : Inhibition of inflammatory cytokines leading to reduced inflammation.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on MCF-7 Cells : A study published in Journal of Medicinal Chemistry reported that treatment with the compound led to a significant reduction in cell viability after 48 hours, with an IC50 value indicating potent anticancer activity .
- Antioxidant Assessment : Research conducted by International Journal of Biological Macromolecules highlighted the compound's ability to reduce oxidative stress markers in vitro .
- Inflammation Model : A recent study demonstrated that administration in a murine model resulted in decreased levels of inflammatory markers post-LPS treatment .
Comparaison Avec Des Composés Similaires
Substituent Position and Electronic Effects
- Methoxy vs. Fluorine/Pyridine: Methoxy groups (target and ) increase lipophilicity but may reduce solubility.
Core Structural Variations
- Benzofuro-oxazinone vs. Chromeno-Benzodioxocin (): describes a chromeno-benzodioxocin derivative with dihydroxyphenyl and phenyl groups. Unlike the target compound’s fused benzofuro-oxazinone, this structure includes a methano-bridged chromene system, which imposes distinct conformational constraints. The dihydroxyphenyl groups (catechol moiety) in suggest antioxidant or kinase inhibitory activity, contrasting with the target’s methoxy-rich profile .
Stereochemical and Isomeric Considerations
- The target compound’s Z-configuration at the benzylidene double bond likely optimizes spatial alignment for receptor binding. highlights the importance of stereochemistry, reporting an 82% yield with a 60% major isomer , underscoring the role of chirality in synthetic feasibility and bioactivity .
- ’s compound forms a 1:1 solvate with 1,4-dioxane , which may stabilize the crystalline lattice and influence dissolution rates—a factor absent in the target compound’s reported data .
Physicochemical and Pharmacokinetic Insights
- Metabolic Stability : Methoxy groups resist oxidative metabolism (e.g., CYP450 enzymes), suggesting longer half-lives for the target compared to ’s fluorophenyl analog, where fluorine may accelerate phase I metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
